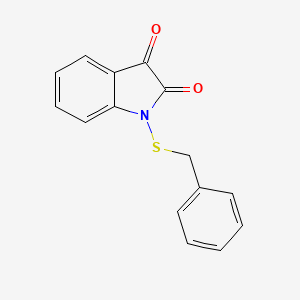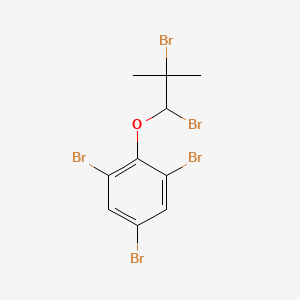
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bromine, hydrogen gas (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated organic compounds.
Biology: The compound’s brominated structure makes it useful in studying biological interactions and pathways involving halogenated compounds.
Medicine: Research into its potential medicinal properties, including its effects on biological systems, is ongoing.
Industry: It is used in the production of flame retardants, due to the presence of multiple bromine atoms which enhance its fire-resistant properties.
Wirkmechanismus
The mechanism of action of 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene include other brominated organic compounds such as:
- 1,2-Dibromo-2-methylpropane
- 1,3,5-Tribromobenzene
Compared to these compounds, this compound is unique due to its specific arrangement of bromine atoms and the presence of the propoxy group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
56808-16-3 |
|---|---|
Molekularformel |
C10H9Br5O |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-(1,2-dibromo-2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c1-10(2,15)9(14)16-8-6(12)3-5(11)4-7(8)13/h3-4,9H,1-2H3 |
InChI-Schlüssel |
CBBQMRGEUYHYKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(OC1=C(C=C(C=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
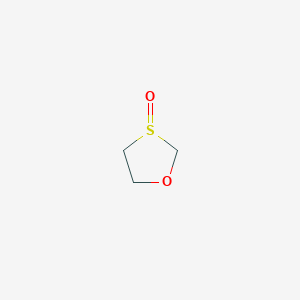
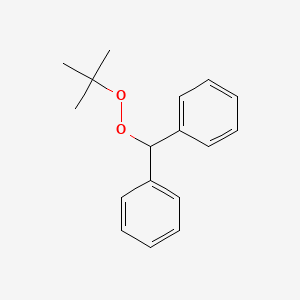

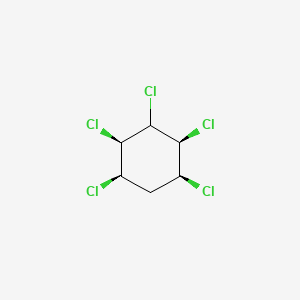
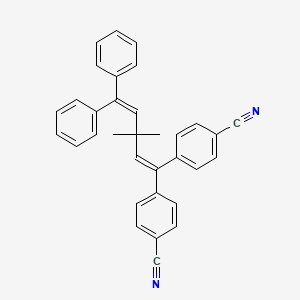

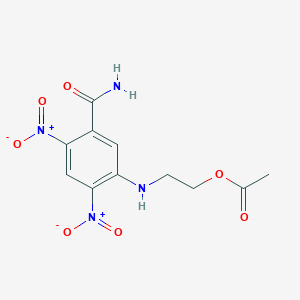
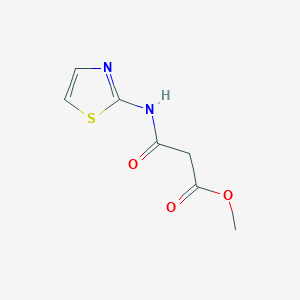

![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
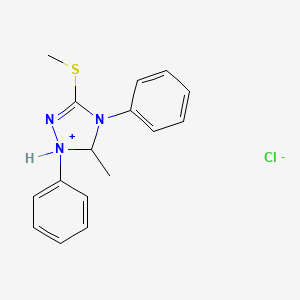
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
